molecular formula C18H14IN3OS B5534071 N'-(2-iodobenzylidene)-2-(2-quinolinylthio)acetohydrazide

N'-(2-iodobenzylidene)-2-(2-quinolinylthio)acetohydrazide

Cat. No. B5534071
M. Wt: 447.3 g/mol
InChI Key: GJPKGBQSNDRNLS-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N'-(2-iodobenzylidene)-2-(2-quinolinylthio)acetohydrazide and related compounds typically involves the condensation reaction of aldehydes with acetohydrazides in the presence of a solvent, such as methanol. For instance, Li Jia-ming (2009) synthesized a related Schiff base through the condensation of 5-chloro-2-hydroxybenzaldehyde with 2-(quinolin-8-yloxy)acetohydrazide, highlighting a common synthetic pathway for these compounds (Li Jia-ming, 2009).

Molecular Structure Analysis

The molecular structure of acetohydrazides is often characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy. These methods provide detailed information on the molecular geometry, including bond lengths, angles, and the overall three-dimensional structure. Boukabcha et al. (2019) performed structural characterization of a related compound using single crystal X-ray diffraction, supplemented by FT-IR, UV–Vis, and NMR spectroscopies, offering insight into the molecular architecture and electronic properties of these molecules (Boukabcha et al., 2019).

Chemical Reactions and Properties

Acetohydrazides participate in various chemical reactions, demonstrating their reactivity and functional versatility. The formation of Schiff bases through the reaction with aldehydes is a prime example, leading to compounds with diverse chemical and physical properties. The study by Ukrainets et al. (2007) on the reactivity of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids 2-nitrobenzylidenehydrazides under different conditions exemplifies the chemical versatility of these compounds (Ukrainets et al., 2007).

Physical Properties Analysis

The physical properties of acetohydrazides, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in various environments. These properties are often determined using crystallography and thermal analysis techniques. For example, the work by Zhang et al. (2011) on the crystal growth and characterization of N-(2-hydroxybenzylidene)acetohydrazide sheds light on its solid-state properties, including crystal system and thermal stability (Zhang et al., 2011).

Chemical Properties Analysis

The chemical properties of acetohydrazides, such as acidity, basicity, and reactivity towards various reagents, are essential for their application in synthesis and material science. The study of their reactivity patterns, interaction with metal ions, and potential as ligands in coordination chemistry provides valuable insights. For instance, the investigation by Sunjuk et al. (2023) into the coordination chemistry of Schiff bases derived from quinoline-3-carbohydrazide with various aldehydes demonstrates the complex chemical behavior and potential application areas of these compounds (Sunjuk et al., 2023).

properties

IUPAC Name

N-[(E)-(2-iodophenyl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14IN3OS/c19-15-7-3-1-6-14(15)11-20-22-17(23)12-24-18-10-9-13-5-2-4-8-16(13)21-18/h1-11H,12H2,(H,22,23)/b20-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPKGBQSNDRNLS-RGVLZGJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NN=CC3=CC=CC=C3I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)N/N=C/C3=CC=CC=C3I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14IN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(2-iodophenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.